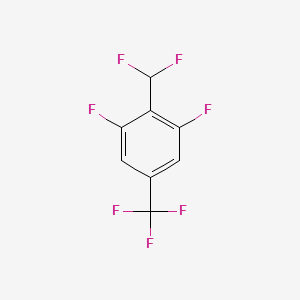

2,6-Difluoro-4-(trifluoromethyl)benzodifluoride

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry (MS)

The molecular ion peak appears at m/z = 260.99 (C₇H₂F₅⁺). Fragmentation pathways include:

Computational Modeling of Electronic Structure

DFT calculations (B3LYP/6-311++G(d,p)) provide insights into electronic properties:

| Property | Value |

|---|---|

| HOMO-LUMO gap (eV) | 5.52 (gas), 5.41 (solvent) |

| Electrostatic potential | -0.32 e/ų (aromatic ring) |

| Mulliken charges | F: -0.45, C(CF₃): +0.38 |

The -CF₃ group reduces electron density at the 4-position, activating the ring for electrophilic substitution at the 3- and 5-positions. Natural bond orbital (NBO) analysis confirms hyperconjugative interactions between σ(C–F) orbitals and the aromatic π-system.

Propriétés

IUPAC Name |

2-(difluoromethyl)-1,3-difluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7/c9-4-1-3(8(13,14)15)2-5(10)6(4)7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXAQLRIEJQMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Fluorination of Trifluoromethylbenzene Derivatives

One common industrial and laboratory approach involves direct electrophilic fluorination of 2-(trifluoromethyl)benzene using specialized fluorinating agents such as xenon difluoride (XeF₂) or cobalt trifluoride (CoF₃). These reagents facilitate the substitution of hydrogen atoms on the aromatic ring with fluorine atoms under controlled conditions to yield the difluorinated product.

Reaction Conditions: Controlled temperature and stoichiometry are critical to avoid over-fluorination or degradation of the trifluoromethyl group. Continuous flow reactors are often employed industrially to enhance safety and control.

Yields and Purity: This method typically results in high purity products suitable for large-scale synthesis, with yields depending on reaction time, temperature, and fluorinating agent concentration.

| Parameter | Typical Range/Value |

|---|---|

| Fluorinating agent | XeF₂ or CoF₃ |

| Temperature | Mild to moderate (ambient to ~60°C) |

| Reaction time | Several hours |

| Product yield | Moderate to high (variable) |

| Purity | High (>95%) |

Halogenation Followed by Fluorination and Substitution

Multi-Step Synthesis via Halogenated Intermediates

An alternative strategy involves initial halogenation (bromination or chlorination) of trifluoromethyl-substituted benzene derivatives, followed by nucleophilic substitution or fluorination steps to introduce fluorine atoms at the desired positions.

Example Process: Starting from m-trifluoromethyl fluorobenzene, a regioselective bromination is performed using dibromo hydantoin in glacial acetic acid under reflux conditions. The brominated intermediate is then subjected to cyanide displacement and subsequent aminolysis or fluorination to yield the target difluorinated compound.

Advantages: This method allows for high regioselectivity and purity, with total yields reported up to 73-75% and product purity exceeding 99%.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | Dibromo hydantoin, glacial acetic acid, reflux 5-7 h | 4-bromo-2-(trifluoromethyl)benzene intermediate |

| Cyanide displacement | Cuprous cyanide, quinoline, reflux ~20 h | Introduction of cyano group |

| Aminolysis/Substitution | Liquid ammonia, ethanol | Conversion to amino or fluorinated derivatives |

- Environmental and Economic Notes: The process uses readily available reagents, minimizes strong acid and toxic metal use, reduces harmful emissions, and is cost-effective.

One-Pot Fluorination Processes with Hydrogen Fluoride

A patented method describes a one-pot synthesis of related fluorinated aromatic compounds using 4-chloro-2,6-difluorophenol as a starting material, antimony pentafluoride as a catalyst, and anhydrous hydrogen fluoride under controlled temperature and pressure in an autoclave.

-

Reactants: 4-chloro-2,6-difluorophenol, antimony pentafluoride, carbon tetrachloride, anhydrous HF

Conditions: 120 °C for 16 hours in a sealed autoclave

Work-up: Cooling, addition of water, separation, washing with saturated sodium bicarbonate, and fractional distillation

Yield: Up to 54% theoretical yield of 2,6-difluoro-4-chlorotrifluoromethoxybenzene, which is a close analog and precursor to the target compound.

Significance: This method demonstrates the feasibility of high-yield one-pot fluorination under relatively mild conditions with effective isolation techniques.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

Catalyst-Free Ammoniation: Some methods for related trifluoromethyl aniline derivatives have achieved catalyst-free ammoniation at lower temperatures and pressures, improving yields and reducing costs.

Reaction Optimization: Increasing ammonia feed in ammoniation reactions initially increases yields but may decrease beyond an optimal point, indicating the need for precise control of reactant ratios.

Environmental Considerations: Modern synthetic routes emphasize minimizing hazardous reagents and byproducts, with recovery systems for ammonia and fluorinating agents to enhance sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Difluoro-4-(trifluoromethyl)benzodifluoride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms and the trifluoromethyl group.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in such reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides, often under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodifluorides, while oxidation and reduction can lead to different functionalized derivatives.

Applications De Recherche Scientifique

2,6-Difluoro-4-(trifluoromethyl)benzodifluoride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

Biology and Medicine: Fluorinated compounds are often used in drug discovery and development due to their unique pharmacokinetic properties. This compound can be a precursor for the synthesis of pharmaceuticals.

Industry: It is employed in the production of agrochemicals, polymers, and specialty chemicals due to its stability and reactivity.

Mécanisme D'action

The mechanism by which 2,6-Difluoro-4-(trifluoromethyl)benzodifluoride exerts its effects is largely dependent on its chemical structure. The electron-withdrawing fluorine atoms and trifluoromethyl group influence the compound’s reactivity and interactions with other molecules. These interactions can affect various molecular targets and pathways, making the compound useful in different chemical transformations and applications.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituted Benzaldehydes

Table 1: Comparison of Fluorinated Benzaldehydes

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in 134099-34-6 enhances electrophilicity at the aldehyde position compared to methoxy (-OCH₃) or hydroxyl (-OH) substituents.

- Steric and Polarity Differences : Chlorine substitution (e.g., 118754-52-2) increases molecular weight and may reduce solubility in polar solvents compared to fluorine analogs.

Trifluoromethyl-Substituted Aromatic Compounds

Table 2: Comparison with Trifluoromethyl-Substituted Derivatives

Key Observations :

- Reactivity : The aldehyde group in 134099-34-6 allows for condensation reactions (e.g., formation of imines or hydrazones), whereas aniline derivatives (e.g., 123950-45-8) are suited for diazotization or amidation.

- Biological Activity : Trifluoromethyl groups enhance metabolic stability and lipophilicity, making these compounds valuable in drug design .

Activité Biologique

2,6-Difluoro-4-(trifluoromethyl)benzodifluoride (CAS No. 1803790-42-2) is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by multiple fluorine substituents, imparts distinct chemical properties that influence its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features:

- Two fluorine atoms on the benzene ring at positions 2 and 6.

- A trifluoromethyl group (-CF3) at position 4.

The presence of these fluorine atoms enhances lipophilicity and metabolic stability, making it a candidate for various biological applications.

Biological Activity Overview

Research into the biological activity of this compound has revealed potential antimicrobial and anticancer properties. The compound's mechanism of action is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems.

Antimicrobial Activity

Recent studies have investigated the antimicrobial potential of this compound against various pathogens. For example:

- Study A : A laboratory investigation demonstrated that this compound exhibited significant inhibitory effects on Gram-positive bacteria, with an Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

- Study B : In vitro tests showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus.

Anticancer Activity

The anticancer properties of this compound have also been explored:

- Case Study 1 : A research article reported that treatment with this compound led to a dose-dependent reduction in cell viability in human breast cancer cells (MCF-7), with IC50 values ranging from 10 to 20 µM.

- Case Study 2 : Another study indicated that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways.

The biological activity of this compound is believed to involve the following mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It can act as a modulator for specific receptors associated with cell signaling pathways.

Data Tables

| Property/Activity | Value/Description |

|---|---|

| Molecular Weight | 202.06 g/mol |

| Antimicrobial MIC | 32 µg/mL against S. aureus |

| Anticancer IC50 (MCF-7) | 10 - 20 µM |

| Fluorine Content | Five fluorine atoms |

Q & A

Q. What are the standard synthetic routes for 2,6-Difluoro-4-(trifluoromethyl)benzodifluoride in academic research?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions under inert nitrogen atmospheres. For example, Sonogashira-type couplings use bis(triphenylphosphine)palladium(II) chloride and copper iodide as catalysts, with triethylamine as a base. Post-synthesis purification is achieved using C18 reverse-phase column chromatography, yielding amorphous solids with confirmed structures via LCMS (e.g., m/z 841 [M+H]⁺) and HPLC retention time analysis . Reaction intermediates often involve halogenated aromatic precursors, such as 4-chloro-3,5-dinitrobenzotrifluoride, which undergo nucleophilic substitution or coupling with fluorinated benzaldehyde derivatives .

Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?

Key techniques include:

- LCMS/HPLC : For molecular weight confirmation (e.g., m/z 845 [M+H]⁺) and purity assessment (retention times: 0.90–1.60 minutes under TFA-modified conditions) .

- NMR/IR Spectroscopy : Structural elucidation of fluorinated aromatic systems and functional groups (e.g., trifluoromethyl signals at ~δ 110–120 ppm in ¹⁹F NMR) .

- Physical Property Analysis : Density (1.5±0.1 g/cm³), boiling point (176.1±40.0°C), and refractive index (1.444) are critical for solvent selection and process optimization .

Q. What safety protocols are essential when handling this compound?

Researchers must wear PPE (gloves, protective clothing, masks) to avoid skin contact or inhalation. Reactions involving toxic byproducts (e.g., halogenated intermediates) should be conducted in fume hoods or gloveboxes. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Yield optimization hinges on:

- Catalyst Loading : Adjusting Pd/C or CuI ratios (e.g., 20 wt.% palladium on carbon for hydrogenation steps) .

- Temperature Control : Low-temperature coupling (e.g., 0–25°C) minimizes side reactions in fluorinated systems .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated intermediates, while ethyl acetate is preferred for hydrogenation .

- Purification : Gradient elution in reverse-phase chromatography improves separation of structurally similar byproducts .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Triangulation : Combine NMR (¹H/¹³C/¹⁹F), high-resolution mass spectrometry, and IR to cross-validate functional groups and connectivity.

- Computational Modeling : DFT calculations predict chemical shifts and verify steric/electronic effects of fluorine substituents .

- Isotopic Labeling : Use ¹³C-labeled precursors to trace coupling efficiency in complex reactions .

Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of fluorine and trifluoromethyl groups deactivates the aromatic ring, requiring stronger nucleophiles (e.g., alkynyl Grignard reagents) for coupling. Steric hindrance at the 2,6-positions necessitates bulky ligands (e.g., triphenylphosphine) to stabilize palladium intermediates. Kinetic studies using in-situ IR or Raman spectroscopy can monitor reaction progress and identify rate-limiting steps .

Q. What methodologies are effective for studying biological interactions of this compound?

- Enzyme Assays : Fluorinated analogs are screened as inhibitors of cytochrome P450 enzymes or kinases via fluorescence polarization or SPR-based binding studies.

- Metabolic Stability : Use liver microsomes or hepatocyte models to assess oxidative defluorination or trifluoromethyl retention .

- X-ray Crystallography : Co-crystallization with target proteins (e.g., receptors) reveals binding modes influenced by fluorine’s van der Waals interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or purity metrics?

- Reproducibility Checks : Verify inert atmosphere integrity (e.g., Schlenk line vs. glovebox) and catalyst batch variability.

- Byproduct Profiling : Use LC-MS/MS to identify trace impurities (e.g., dehalogenated byproducts) that skew purity assessments .

- Reaction Monitoring : In-line FTIR or UPLC tracking detects intermediate degradation, enabling real-time adjustments to reaction parameters .

Advanced Applications

Q. What role does this compound play in materials science or optoelectronics?

Fluorinated benzaldehyde derivatives serve as precursors for liquid crystals or organic semiconductors due to their high thermal stability and low polarizability. For example, trifluoromethyl groups enhance dielectric anisotropy in display technologies, while difluoro motifs improve charge mobility in OLED layers .

Q. Can computational tools predict novel derivatives with enhanced bioactivity?

Yes. QSAR models trained on fluorinated compound libraries (e.g., PubChem) can prioritize derivatives with optimized LogP (target ~2.6) and solubility. Molecular docking simulations further refine designs for target-specific interactions (e.g., HIV protease inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.